molecular formula C9H8O2 B8264560 4-Methylbenzofuran-5-ol CAS No. 119795-38-9

4-Methylbenzofuran-5-ol

Cat. No.: B8264560
CAS No.: 119795-38-9
M. Wt: 148.16 g/mol
InChI Key: ZGRPZNGJVOITSI-UHFFFAOYSA-N
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Description

4-Methylbenzofuran-5-ol is a chemical compound based on the benzofuran scaffold, a structure recognized for its broad spectrum of biological and pharmacological activities in scientific research. Benzofuran derivatives are extensively investigated in medicinal chemistry for their potential as therapeutic agents due to their ability to interact with diverse enzymatic systems and biological targets. The benzofuran core is a fundamental structural unit in numerous biologically active natural and synthetic compounds. Research into this chemical class has demonstrated significant potential in various areas, including as antimicrobial and anticancer agents . Specifically, various substituted benzofurans have been synthesized and evaluated as DNA gyrase inhibitors for Mycobacterium tuberculosis and as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), presenting a promising target for novel tuberculosis treatment strategies . Other derivatives have shown excellent antibacterial activity against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . In oncology research, benzofuran derivatives have exhibited potent antiproliferative activities against a range of human cancer cell lines, with mechanisms of action that include disrupting tubulin polymerization and inducing apoptosis . Please note that the specific biological activity, potency, and mechanism of action for 4-Methylbenzofuran-5-ol have not been explicitly detailed in the available scientific literature and require further investigation by the researcher. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRPZNGJVOITSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313592
Record name 4-Methyl-5-benzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119795-38-9
Record name 4-Methyl-5-benzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119795-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-benzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-4-methylphenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzofuran ring.

Industrial Production Methods: Industrial production of 4-Methylbenzofuran-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 4-methylbenzofuran-5-one.

    Reduction: Formation of 4-methylbenzofuran-5-ylmethanol.

    Substitution: Formation of halogenated derivatives such as 4-methyl-5-bromobenzofuran.

Scientific Research Applications

4-Methylbenzofuran-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylbenzofuran-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The benzofuran ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Substituent Variations

The table below compares key structural features and substituent effects of 4-Methylbenzofuran-5-ol with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Structural Features Reference
4-Methylbenzofuran-5-ol C₉H₈O₂ 148.16 -CH₃ (4), -OH (5) Aromatic benzofuran core N/A
4-Bromo-2,3-dihydrobenzofuran-5-ol C₈H₇BrO₂ 215.04 -Br (4), -OH (5) Dihydrobenzofuran (saturated ring)
2-(4-Methoxyphenyl)-2,3-dihydrobenzofuran-5-ol C₁₅H₁₄O₃ 242.27 -OCH₃ (4-phenyl), -OH (5) Dihydro core; aryl substitution
Methyl-4-hydroxy-6-methyl-2,3-dihydrobenzofuran-5-carboxylate C₁₂H₁₄O₅ 238.24 -COOCH₃ (5), -CH₃ (6), -OH (4) Dihydro core; ester functional
4-[5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl]-2-methoxyphenol C₂₀H₂₀O₆ 368.37 -OCH₃ (7, 2-phenyl), -OH (4-phenol) Extended alkyl chain; multiple O-substituents

Key Observations:

  • Ring Saturation : Dihydrobenzofuran derivatives (e.g., compounds in ) exhibit reduced aromaticity, increasing conformational flexibility and altering binding interactions compared to fully aromatic benzofurans like 4-Methylbenzofuran-5-ol.
  • Functional Group Diversity : Carboxylate esters (e.g., ) and methoxy groups (e.g., ) introduce polarity and steric effects, impacting solubility and pharmacological activity.

Biological Activity

4-Methylbenzofuran-5-ol is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. The structural characteristics of benzofurans, including 4-Methylbenzofuran-5-ol, contribute to their potential as pharmacologically active agents. This article delves into the biological activity of 4-Methylbenzofuran-5-ol, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Structural Characteristics

The chemical structure of 4-Methylbenzofuran-5-ol can be described as follows:

  • Chemical Formula : C_{10}H_{10}O
  • Molecular Weight : 150.19 g/mol
  • Functional Groups : Hydroxyl group (-OH) at the 5-position and a methyl group (-CH₃) at the 4-position of the benzofuran ring.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including 4-Methylbenzofuran-5-ol, exhibit significant antimicrobial properties. A study highlighted that modifications at specific positions on the benzofuran ring can enhance antibacterial activity against various strains of bacteria. For instance:

  • MIC Values : Compounds with halogens or hydroxyl groups at the 4, 5, and 6 positions demonstrated potent antibacterial activity with MIC values ranging from 0.78 to 3.12 μg/mL against multiple bacterial strains .

Antifungal Activity

4-Methylbenzofuran-5-ol has also been studied for its antifungal properties. Research shows that certain benzofuran derivatives possess strong antifungal effects against pathogens such as Candida species and Aspergillus species:

CompoundFungal StrainMIC (μg/mL)
4-Methylbenzofuran-5-olC. krusei1.6
4-Methylbenzofuran-5-olA. niger12.5

These findings suggest that the compound could serve as a lead for developing new antifungal agents .

Anticancer Activity

The anticancer potential of benzofuran derivatives is another area of interest. Studies have shown that certain derivatives can inhibit cancer cell proliferation:

  • Cell Lines Tested : Human ovarian cancer cell line A2780 showed sensitivity to benzofuran derivatives with IC50 values indicating effective cytotoxicity.

A specific case study demonstrated that a series of benzofuran derivatives exhibited selective cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The biological activity of 4-Methylbenzofuran-5-ol is influenced by its structural features. Key observations include:

  • Hydroxyl Group : The presence of a hydroxyl group at the 5-position is crucial for antimicrobial activity.
  • Substituents : Substituents at the 4-position, such as halogens or nitro groups, enhance antibacterial efficacy.
  • Positioning : The arrangement of substituents affects both potency and specificity against various pathogens .

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

  • Antimicrobial Screening : A series of synthesized benzofuran derivatives were screened for antimicrobial activity, revealing a correlation between structural modifications and potency.
  • Antifungal Testing : Compounds were evaluated against common fungal pathogens, demonstrating significant antifungal activity comparable to standard treatments.
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects on cancer cell lines established a foundation for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 4-Methylbenzofuran-5-ol, and what key reagents are involved?

A widely used method involves cyclocondensation of 4-methoxyphenol derivatives with styrene or related alkenes. For example, 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran (a structural analog) is synthesized using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature. Post-synthesis purification via chromatography and crystallization ensures product integrity . Key reagents include fluorinated alcohols (to stabilize intermediates) and quinone-based oxidants to drive cyclization .

Q. How can researchers characterize the purity and structural integrity of 4-Methylbenzofuran-5-ol post-synthesis?

Standard characterization involves spectroscopic techniques:

  • IR spectroscopy to identify functional groups (e.g., hydroxyl, methyl, and furan ring vibrations).
  • ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.
  • HRMS for precise molecular weight determination. Cross-referencing spectral data with computational predictions (e.g., DFT-based NMR simulations) enhances accuracy .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of 4-Methylbenzofuran-5-ol in cyclization reactions?

Use Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and temperature. For example:

  • Solvent optimization : Hexafluoropropan-2-ol enhances electrophilic aromatic substitution due to its high acidity and low nucleophilicity.
  • Catalyst screening : DDQ outperforms milder oxidants in promoting dehydrogenation steps.
  • Temperature control : Room-temperature reactions minimize side-product formation in sensitive intermediates .

Q. What strategies can resolve contradictions in reported bioactivity data for 4-Methylbenzofuran-5-ol derivatives?

Discrepancies in pharmacological studies (e.g., receptor affinity vs. cytotoxicity) may arise from assay variability or metabolite interference. To address this:

  • Cross-validate using orthogonal assays (e.g., in vitro receptor binding vs. cellular functional assays).
  • Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives.
  • Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., methoxy vs. hydroxyl groups) .

Q. What computational methods are effective in predicting the physicochemical properties of 4-Methylbenzofuran-5-ol for drug design?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.
  • Molecular docking : Screen against target proteins (e.g., serotonin receptors) to prioritize derivatives for synthesis.
  • ADMET prediction tools : Use software like SwissADME to estimate solubility, bioavailability, and toxicity profiles .

Data Analysis and Methodological Questions

Q. How should researchers design experiments to investigate the metabolic pathways of 4-Methylbenzofuran-5-ol in biological systems?

  • In vitro assays : Incubate the compound with liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS.
  • Isotopic labeling : Use deuterated analogs to trace metabolic transformations.
  • Enzyme inhibition studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes involved .

Q. What analytical techniques are suitable for detecting trace impurities in 4-Methylbenzofuran-5-ol samples?

  • HPLC-DAD/UV : Quantify impurities with detection limits <0.1%.
  • GC-MS : Identify volatile byproducts from incomplete cyclization.
  • X-ray crystallography : Resolve structural ambiguities in crystalline samples .

Experimental Design and Validation

Q. How can researchers validate the reproducibility of synthetic protocols for 4-Methylbenzofuran-5-ol across laboratories?

  • Standardized reporting : Document all variables (e.g., solvent batch, humidity).
  • Collaborative trials : Share samples between labs for cross-validation using identical instrumentation.
  • Robustness testing : Introduce deliberate variations (e.g., ±5°C temperature fluctuations) to assess protocol resilience .

Q. What steps ensure ethical and safe handling of 4-Methylbenzofuran-5-ol in pharmacological studies?

  • Toxicity screening : Conduct acute toxicity assays in rodent models before in vivo studies.
  • Waste disposal : Follow EPA guidelines for halogenated solvent disposal (e.g., hexafluoropropan-2-ol).
  • Personal protective equipment (PPE) : Use fume hoods, nitrile gloves, and eye protection during synthesis .

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